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Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318 Get Quote

Disclaimer: As of late 2025, comprehensive, peer-reviewed spectral data (NMR, IR, MS) and

detailed experimental protocols for Ethyl 3-amino-5-chlorobenzoate are not readily available

in the surveyed scientific literature. The information presented herein is based on data for a

closely related isomer, Ethyl 4-amino-3-chlorobenzoate, to provide a representative technical

guide for researchers and scientists in the field of drug development. All data and protocols

below pertain to Ethyl 4-amino-3-chlorobenzoate.

This technical guide provides an in-depth summary of the spectral data and experimental

methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-

amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists,

and professionals in drug development who require a foundational understanding of the

analytical techniques used to elucidate and confirm the structure of such compounds.

Spectroscopic Data
The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ)
ppm

Multiplicity
Integration
(Number of
Protons)

Assignment

7.75 d 1H Aromatic H

7.63 dd 1H Aromatic H

6.83 s 1H Aromatic H

6.21 s 2H -NH₂

4.23 q 2H -OCH₂CH₃

1.27 t 3H -OCH₂CH₃

Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ) ppm Assignment

164.85 C=O (Ester)

149.08 C-NH₂

130.40 Aromatic C

129.29 Aromatic C

117.42 Aromatic C

116.00 Aromatic C

114.16 Aromatic C

60.10 -OCH₂CH₃

14.17 -OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups present in the molecule.
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Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3487, 3356 Primary Amine (-NH₂)
Asymmetric & Symmetric

Stretch

2985, 2900 C-H (Alkyl) Stretch

1689 C=O (Ester) Stretch

1624, 1593, 1508 C=C (Aromatic) Stretch

1392 C-H (Alkyl) Bend

759 C-Cl Stretch

Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the precise mass and elemental

composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate[1]

Ion Calculated m/z Found m/z

[M+H]⁺ 200.04 200.20

Experimental Protocols
The following section details the methodologies used for the synthesis and spectroscopic

analysis of Ethyl 4-amino-3-chlorobenzoate.

Synthesis of Ethyl 4-amino-3-chlorobenzoate
A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute

ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise

while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30

minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed
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with distilled water, followed by a 10% Na₂CO₃ solution. The crude product was then

recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-

chlorobenzoate.[1]
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Starting Materials
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Workup & Purification

4-amino-3-chlorobenzoic acid

Cool to -15°C

Absolute Ethanol Thionyl Chloride

Add Thionyl Chloride
(temp < -10°C)

Stir at 40°C for 30 min

Reflux for 3 hours

Filter Precipitate

Wash with Distilled Water

Wash with 10% Na2CO3

Recrystallize from EtOH/H2O

Ethyl 4-amino-3-chlorobenzoate

Click to download full resolution via product page

Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.
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Spectroscopic Characterization
The structural confirmation of the synthesized product was carried out using the following

instrumentation and parameters.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a Bruker

Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were

dissolved in DMSO-d₆, with Tetramethylsilane (TMS) serving as the internal standard.[1]

Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer

using KBr disks.[1]

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-

MS spectrometer to determine the accurate mass of the compound.[1]

Spectroscopic Analysis

Purified Product

1H & 13C NMR IR Spectroscopy HR-MS

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582318#ethyl-3-amino-5-chlorobenzoate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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